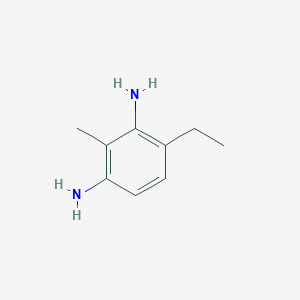
Ethylmethylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylmethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, featuring two amino groups (-NH2) attached to the benzene ring at positions 1 and 3, along with ethyl and methyl substituents at positions 4 and 2, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethylmethylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the nitration of 4-ethyl-2-methyltoluene, followed by reduction of the nitro groups to amino groups. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylmethylbenzene-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups direct incoming electrophiles to the ortho and para positions relative to the amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Ethylmethylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of Ethylmethylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity. In medicinal chemistry, the compound’s ability to interact with enzymes and receptors is of particular interest, as it can modulate biological processes and potentially lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Methyl-1,2-benzenediamine: Similar structure but lacks the ethyl group.
2,4-Diaminotoluene: Similar structure but with amino groups at different positions.
2,6-Diaminotoluene: Similar structure but with amino groups at different positions.
Uniqueness: Ethylmethylbenzene-1,3-diamine is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
151391-30-9 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-ethyl-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-7-4-5-8(10)6(2)9(7)11/h4-5H,3,10-11H2,1-2H3 |
Clé InChI |
YBDWNQKQXGUAOR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(C=C1)N)C)N |
SMILES canonique |
CCC1=C(C(=C(C=C1)N)C)N |
Key on ui other cas no. |
68966-84-7 |
Synonymes |
1,3-Benzenediamine,4-ethyl-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















